molecular formula C22H20N2O5 B4012397 (4-Methoxynaphthalen-1-yl)-(4-morpholin-4-yl-3-nitrophenyl)methanone

(4-Methoxynaphthalen-1-yl)-(4-morpholin-4-yl-3-nitrophenyl)methanone

Cat. No.: B4012397
M. Wt: 392.4 g/mol
InChI Key: BCZAAJLSTMJRGM-UHFFFAOYSA-N
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Description

(4-Methoxynaphthalen-1-yl)-(4-morpholin-4-yl-3-nitrophenyl)methanone is an organic compound that belongs to the class of naphthoylindoles This compound is known for its complex structure, which includes a naphthalene ring substituted with a methoxy group and a morpholinyl-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxynaphthalen-1-yl)-(4-morpholin-4-yl-3-nitrophenyl)methanone typically involves multiple steps, including alkylation and Friedel-Crafts acylation reactions. The naphthol derivative is first alkylated using an alkylating agent such as dimethyl sulfate or diethyl sulfate in the presence of anhydrous potassium carbonate. This reaction is carried out at elevated temperatures with vigorous stirring to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxynaphthalen-1-yl)-(4-morpholin-4-yl-3-nitrophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated naphthalene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxynaphthalen-1-yl)-(4-morpholin-4-yl-3-nitrophenyl)methanone is unique due to its combination of a naphthalene ring with a morpholinyl-nitrophenyl moiety, which imparts distinct chemical and biological properties. Its ability to act as a synthetic cannabinoid receptor agonist, tubulin polymerization inhibitor, and HPPD inhibitor makes it a versatile compound with diverse applications.

Properties

IUPAC Name

(4-methoxynaphthalen-1-yl)-(4-morpholin-4-yl-3-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-28-21-9-7-18(16-4-2-3-5-17(16)21)22(25)15-6-8-19(20(14-15)24(26)27)23-10-12-29-13-11-23/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZAAJLSTMJRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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